5-formyl-1-methyl-1H-pyrrole-3-carboxylic acid
Overview
Description
5-Formyl-1-methyl-1H-pyrrole-3-carboxylic acid (5-F1MPCA) is an organic compound with a molecular formula of C6H5NO3. It is a derivative of pyrrole, a heterocyclic aromatic compound with a five-membered ring structure composed of four carbon atoms and one nitrogen atom. 5-F1MPCA is a versatile compound that has been used in a number of scientific research applications, ranging from drug development to biochemistry.
Scientific Research Applications
5-formyl-1-methyl-1H-pyrrole-3-carboxylic acid has been used in a number of scientific research applications, including drug development, biochemistry, and molecular biology. In drug development, this compound has been used as a starting material for the synthesis of a variety of biologically active compounds, including anti-inflammatory agents, analgesics, and anti-cancer drugs. In biochemistry, this compound has been used as a substrate for the preparation of a variety of enzymes and cofactors, such as the enzyme pyrroline-5-carboxylate reductase. In molecular biology, this compound has been used as a substrate for the study of the regulation of gene expression and the regulation of metabolic pathways.
Mechanism of Action
Target of Action
The primary targets of 5-formyl-1-methyl-1H-pyrrole-3-carboxylic acid are currently unknown. This compound is a derivative of pyrrole, which is a significant heterocyclic system in natural products and drugs . Pyrrole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that pyrrole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with pyrrole derivatives , it is likely that this compound may influence multiple biochemical pathways.
Result of Action
Given the diverse biological activities of pyrrole derivatives , this compound may exert a variety of effects at the molecular and cellular levels.
Advantages and Limitations for Lab Experiments
The advantages of using 5-formyl-1-methyl-1H-pyrrole-3-carboxylic acid in laboratory experiments include its availability, its low cost, and its stability in a variety of solvents. In addition, the compound is relatively non-toxic and can be easily synthesized from a variety of starting materials. However, the compound is not very soluble in water and has a low solubility in organic solvents.
Future Directions
There are a number of potential future directions for research involving 5-formyl-1-methyl-1H-pyrrole-3-carboxylic acid. These include the further study of its biochemical and physiological effects, the development of more efficient synthesis methods, and the development of new and improved applications for the compound. In addition, further research could be conducted to explore the potential of this compound as an inhibitor of certain enzymes involved in the metabolism of other compounds, such as fatty acids and amino acids. Finally, further research could be conducted to explore the potential of this compound as a substrate for the preparation of a variety of enzymes and cofactors.
Properties
IUPAC Name |
5-formyl-1-methylpyrrole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-8-3-5(7(10)11)2-6(8)4-9/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEZNHMVSOQGFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
482583-71-1 | |
Record name | 5-formyl-1-methyl-1H-pyrrole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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